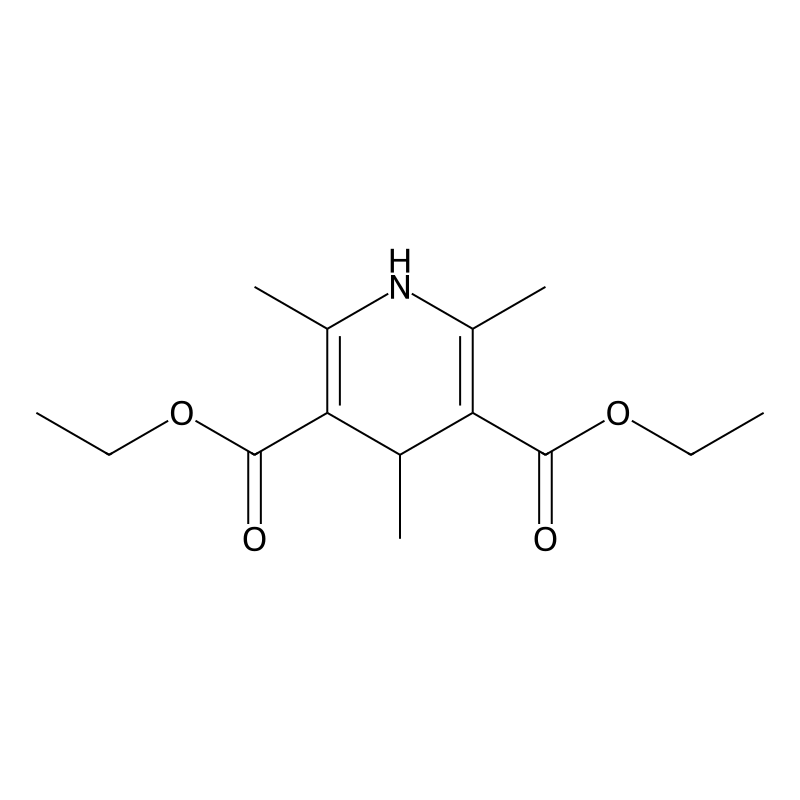diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Inhibition of Heme Synthesis:
DDC acts as a specific inhibitor of ferrochelatase, the last enzyme in the heme biosynthesis pathway. Ferrochelatase inserts iron (Fe2+) into protoporphyrin IX to form heme B, an essential molecule for oxygen transport and cellular respiration. Studies have shown that DDC effectively blocks this step, leading to decreased heme production in various cell types and animal models [].
Induction of Mallory-Denk Bodies:
Mallory-Denk bodies are intracellular inclusions found in the livers of individuals with various liver diseases, including alcoholic and non-alcoholic steatohepatitis. Chronic administration of DDC in mice has been shown to induce the formation of these bodies, suggesting a potential role for DDC in studying the mechanisms underlying these conditions [].
Investigation of Heme-related Signaling Pathways:
Heme plays a crucial role in various cellular signaling pathways. By inhibiting heme synthesis, DDC can be used to study the impact of reduced heme levels on these pathways. This can provide valuable insights into the role of heme in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Other Potential Applications:
DDC's ability to modulate heme levels is being explored in other areas of research, including:
- Understanding the role of heme in neurodegenerative diseases: Studies suggest that altered heme metabolism may contribute to the development of neurodegenerative diseases like Parkinson's and Alzheimer's. DDC could be used to investigate the potential therapeutic benefits of manipulating heme levels in these conditions.
- Developing novel therapies for cancer: Heme is essential for cancer cell growth and survival. DDC's ability to inhibit heme synthesis could be explored as a potential therapeutic strategy for certain cancers.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the family of dihydropyridines. This compound features a pyridine ring with two carboxylate ester groups at the 3 and 5 positions and three methyl groups at the 2, 4, and 6 positions. The presence of these substituents contributes to its unique chemical properties and potential biological activities. It is often used in medicinal chemistry and as a precursor in various organic synthesis processes.
DDC's primary mechanism of action in research studies involves inhibiting heme synthesis. It likely interferes with the activity of an enzyme called 5-aminolevulinate synthase (ALAS), which is crucial for the initial step in heme biosynthesis [2]. This inhibition disrupts the normal production of heme, leading to cellular dysfunction.
Citation:
- [2] Wu, CC, et al. "Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate blocks heme synthesis and prevents the induction of hepatic heme oxygenase-1 in mice." Drug metabolism and disposition (2004):
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical transformations. One notable reaction is its bromination with N-bromosuccinimide (NBS), which has been studied extensively. In this reaction, the compound reacts with one or more equivalents of NBS in methanol, leading to the formation of brominated derivatives. The reaction proceeds through several intermediates, including diethyl 3-bromo-2,4,6-trimethyl-3,4-dihydropyridine-3,5-dicarboxylate .
Other reactions include oxidation processes that can convert the dihydropyridine moiety into pyridine derivatives or other functionalized compounds .
Research indicates that diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activity. It has been shown to induce the formation of Mallory bodies in mouse models, which are associated with liver pathology . Additionally, derivatives of this compound have been evaluated for their inhibitory effects against various enzymes, including yeast alpha-glucosidase . These findings suggest potential applications in pharmacology and therapeutic development.
The synthesis of diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This method combines ethyl acetoacetate with paraformaldehyde and ammonium acetate under specific conditions to yield the desired product. The reaction generally proceeds efficiently with good yields reported in various studies .
General Procedure:- Combine paraformaldehyde (30 mg), ethyl acetoacetate (260 mg), and ammonium acetate (116 mg) in a suitable solvent.
- Heat the mixture under reflux for a specified duration.
- Purify the resulting product through crystallization or chromatography.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate finds applications in:
- Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.
- Organic Synthesis: In various chemical transformations leading to functionalized products.
- Biological Studies: As a tool for investigating metabolic pathways and enzyme interactions.
Interaction studies involving diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate have focused on its reactivity with biological macromolecules and small molecules. For instance, its bromination products have been characterized using NMR spectroscopy to elucidate their structures and reactivity profiles . Furthermore, studies on enzyme inhibition have highlighted its potential as an inhibitor for certain glycosidases .
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate shares structural similarities with other dihydropyridine derivatives but is distinguished by its specific substitution pattern.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Structure | Fewer methyl groups; different biological activity |
| Diethyl 1-methyl-4-(phenyl)-dihydropyridine-3-carboxylate | Structure | Contains phenyl group; altered reactivity |
| Dimethyl 2-(methyl)-1-(phenyl)-dihydropyridine-3-carboxylate | Structure | Varied substitution; different pharmacological properties |
The unique combination of three methyl groups at specific positions sets diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart from its analogs in terms of both chemical reactivity and biological activity.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







